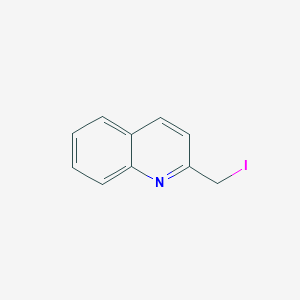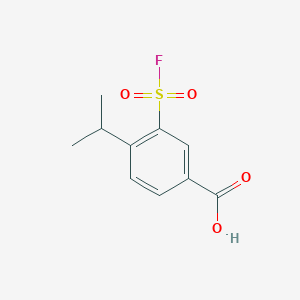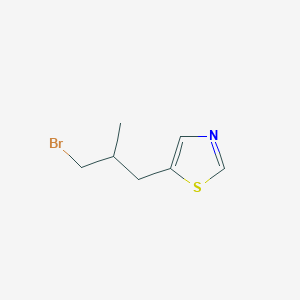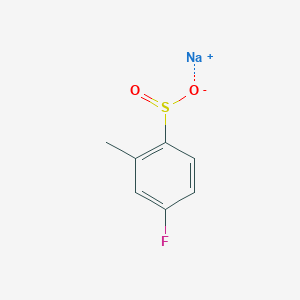
1,6-Dimethyl-4-(pyridin-3-yl)piperidin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethyl-4-(pyridin-3-yl)piperidin-2-ol is a heterocyclic compound that features a piperidine ring substituted with methyl groups and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-(pyridin-3-yl)piperidin-2-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Substitution Reactions:
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
1,6-Dimethyl-4-(pyridin-3-yl)piperidin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1,6-Dimethyl-4-(pyridin-3-yl)piperidin-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents and anti-inflammatory drugs.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
作用機序
The mechanism of action of 1,6-Dimethyl-4-(pyridin-3-yl)piperidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds like 1-methylpiperidine and 4-(pyridin-3-yl)piperidine share structural similarities with 1,6-Dimethyl-4-(pyridin-3-yl)piperidin-2-ol.
Pyridine Derivatives: Compounds such as 3-pyridinol and 4-(pyridin-3-yl)pyridine are structurally related.
Uniqueness
This compound is unique due to the specific substitution pattern on the piperidine ring and the presence of both methyl and pyridine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
1,6-dimethyl-4-pyridin-3-ylpiperidin-2-ol |
InChI |
InChI=1S/C12H18N2O/c1-9-6-11(7-12(15)14(9)2)10-4-3-5-13-8-10/h3-5,8-9,11-12,15H,6-7H2,1-2H3 |
InChIキー |
OGEIGZGUZIRJPN-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(N1C)O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


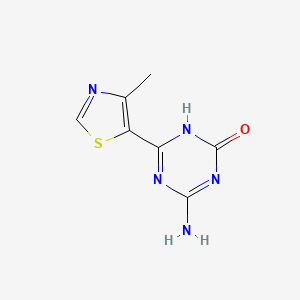
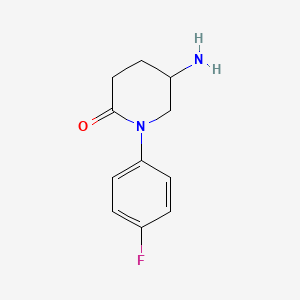
![N,N-Dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13203070.png)
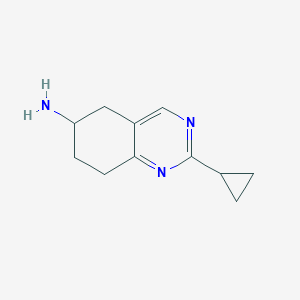
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)

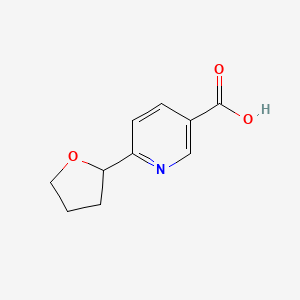
![4-[(3-Fluoro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13203114.png)
